

Crystal structure and molecular geometry of 3-(4-Bromobenzoyl)propionic acid

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Compound of Interest

Compound Name: 3-(4-Bromobenzoyl)propionic acid

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Crystal Structure of 3-(4-Bromobenzoyl)propionic Acid Remains Elusive

A comprehensive search for the definitive crystal structure and detailed molecular geometry of **3-(4-Bromobenzoyl)propionic acid** has yielded no specific crystallographic data in publicly accessible databases, including the Cambridge Crystallographic Data Centre (CCDC). While basic chemical and physical properties of the compound are known, a detailed experimental determination of its three-dimensional structure through techniques like single-crystal X-ray diffraction has not been published or made available.

This technical guide aims to provide an overview of the anticipated structural features and the methodologies that would be employed for such a characterization, drawing parallels with a structurally similar compound, 3-(4-Methoxybenzoyl)propionic acid, for which crystallographic data is available. This document is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this molecule.

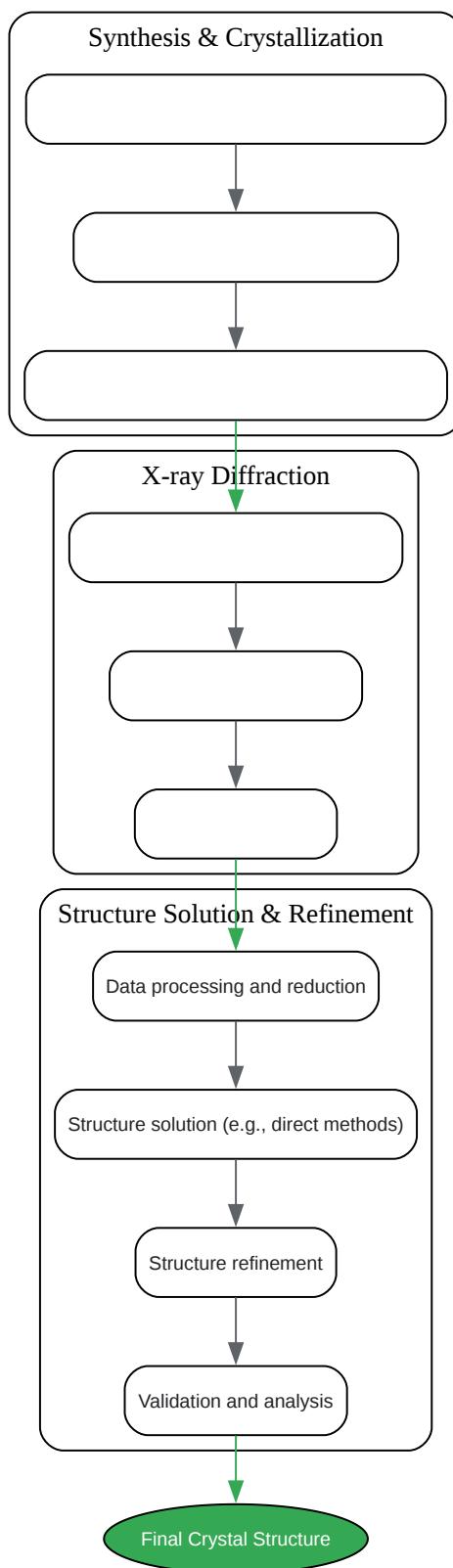
General Properties

3-(4-Bromobenzoyl)propionic acid, also known as 4-(4-bromophenyl)-4-oxobutanoic acid, is a solid with the chemical formula $C_{10}H_9BrO_3$ and a molecular weight of approximately 257.08 g/mol .^{[1][2]} It is characterized by a 4-bromobenzoyl group attached to a propionic acid moiety.

Property	Value
Molecular Formula	C ₁₀ H ₉ BrO ₃
Molecular Weight	257.08 g/mol
CAS Number	6340-79-0
Appearance	White to light beige shiny crystalline flakes or powder
Melting Point	148-152 °C

Hypothetical Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure and molecular geometry of **3-(4-Bromobenzoyl)propionic acid** would necessitate a single-crystal X-ray diffraction study. The typical workflow for such an analysis is outlined below.



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Figure 1. A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Crystallization: The first step involves the synthesis of **3-(4-Bromobenzoyl)propionic acid**, followed by rigorous purification, typically through recrystallization from a suitable solvent system. The purified compound is then used to grow single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation of a saturated solution is a common technique for crystal growth.

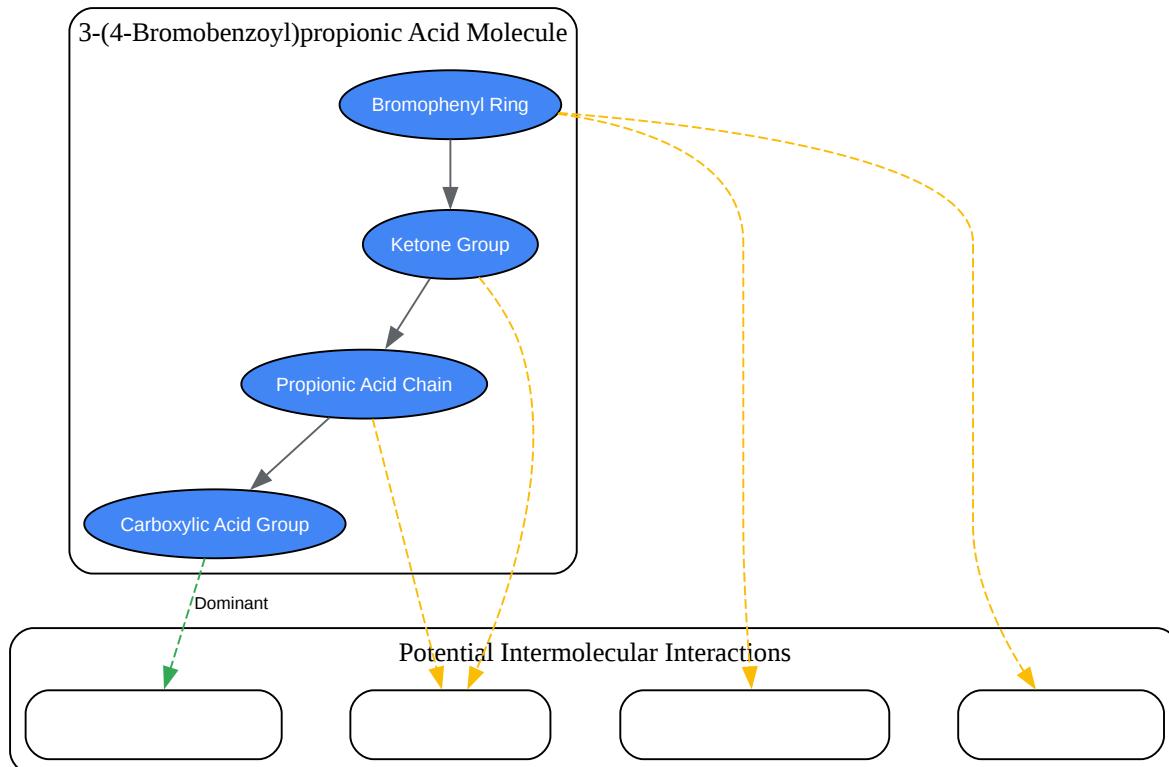
Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Anticipated Molecular Geometry and Intermolecular Interactions

Based on the known chemical structure, the molecular geometry of **3-(4-Bromobenzoyl)propionic acid** is expected to feature a planar bromophenyl ring. The propionic acid chain will likely exhibit some degree of conformational flexibility. Key geometric parameters of interest would include the bond lengths and angles within the benzoyl and propionic acid moieties, as well as the torsion angles that define the overall conformation of the molecule.

In the solid state, it is anticipated that the molecules would be linked by intermolecular hydrogen bonds between the carboxylic acid groups, likely forming centrosymmetric dimers. This is a common packing motif for carboxylic acids. Additionally, other intermolecular interactions, such as halogen bonding involving the bromine atom and C-H···O interactions, may play a role in stabilizing the crystal packing.



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Figure 2. Expected functional groups and potential intermolecular interactions in the crystal structure.

Comparison with 3-(4-Methoxybenzoyl)propionic Acid

A crystallographic study of the related compound, 3-(4-Methoxybenzoyl)propionic acid, reveals a monoclinic crystal system (space group $P2_1/c$). In its crystal structure, molecules are linked by $O-H \cdots O$ hydrogen bonds to form centrosymmetric dimers. This strongly suggests that **3-(4-Bromobenzoyl)propionic acid** would exhibit a similar hydrogen-bonding motif. The availability

of such data for a related structure underscores the type of detailed information that is currently missing for the bromo-substituted analogue.

Conclusion

While the fundamental properties of **3-(4-Bromobenzoyl)propionic acid** are documented, a definitive understanding of its solid-state structure remains to be established. The absence of a published crystal structure in the primary crystallographic databases prevents a detailed analysis of its molecular geometry and intermolecular interactions. The experimental determination of this structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, providing crucial data for computational modeling, understanding structure-property relationships, and guiding the design of new materials and pharmaceutical agents. Researchers in possession of this compound are encouraged to pursue its crystallographic characterization.

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References

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